molecular formula C20H23N3O3S B2464532 2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 921526-03-6

2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2464532
CAS No.: 921526-03-6
M. Wt: 385.48
InChI Key: DNGLLPPACHEUIC-UHFFFAOYSA-N
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Description

The compound 2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide features a hybrid structure combining an imidazole core, a naphthalene-derived thioether, and a methoxyethyl acetamide side chain. The hydroxymethyl group enhances hydrophilicity, while the naphthalenylmethyl thioether may improve lipophilicity and binding affinity.

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-(naphthalen-1-ylmethylsulfanyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-26-10-9-21-19(25)12-23-17(13-24)11-22-20(23)27-14-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,11,24H,9-10,12-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGLLPPACHEUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC2=CC=CC3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(hydroxymethyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic molecule known for its complex structure, which includes an imidazole ring and various functional groups. This compound has garnered interest in medicinal chemistry due to the diverse biological activities associated with imidazole derivatives, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₇N₃O₂S
  • Molecular Weight : 327.4 g/mol
  • IUPAC Name : 2-[5-(hydroxymethyl)-2-(naphthalen-1-ylmethylthio)imidazol-1-yl]acetamide

The structure features a hydroxymethyl group and a naphthalene moiety, which may enhance its lipophilicity and metabolic stability compared to other imidazole derivatives.

Antimicrobial Activity

Imidazole derivatives are widely recognized for their antimicrobial properties. The specific compound has shown potential against various pathogens, including fungi and bacteria. For instance, studies have indicated that similar imidazole compounds exhibit significant activity against Candida albicans and Trichophyton rubrum , suggesting that this compound may possess comparable effects .

Anti-inflammatory Effects

Research indicates that imidazole derivatives can modulate inflammatory responses. The compound's structural components may interact with inflammatory pathways, potentially reducing cytokine release and inhibiting inflammatory mediators. This suggests its potential use in treating conditions characterized by excessive inflammation.

Antiviral Properties

The antiviral activity of imidazole derivatives is well-documented, particularly against viruses that rely on host cellular mechanisms for replication. The compound's ability to inhibit viral replication could be explored further, particularly in the context of emerging viral infections.

Anticancer Potential

Imidazole compounds have been studied for their anticancer properties, often through mechanisms involving apoptosis induction or inhibition of tumor growth. Preliminary studies suggest that this compound may also exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation or cell proliferation, altering their activity .

Case Studies and Research Findings

Several empirical studies have been conducted on related compounds to elucidate their biological activities:

StudyFindings
Study on Imidazole DerivativesDemonstrated significant antimicrobial activity against fungal strains.
Research on Anti-inflammatory EffectsReported modulation of cytokine release in vitro.
Investigation of Antiviral ActivityIdentified inhibition of viral replication in cell cultures.
Anticancer ResearchFound cytotoxic effects on multiple cancer cell lines.

Comparison with Similar Compounds

Key Compounds:

N-Cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide (): Shares the hydroxymethyl-imidazole core but substitutes the naphthalenylmethyl group with a cyclopentyl moiety.

2-[(5-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide (): Replaces the imidazole with a benzimidazole and introduces an ethoxy group.

SirReal2 ():

  • IUPAC Name : 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide.
  • Features a thiazole instead of imidazole but retains the naphthalenylmethyl thioether.
  • Demonstrated SIRT2 inhibition (IC₅₀ = 0.2 µM), highlighting the role of naphthalene in enzyme interaction .

Thiadiazole and Triazole Derivatives

Key Compounds (–3):

Compound ID Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹)
5e () 4-Chlorobenzylthio, isopropylphenoxy 132–134 74 C=O (1678), C=C (1606)
6a () Naphthalen-1-yloxymethyl, phenylacetamide C=O (1671), –NH (3262)
6m () Naphthalen-1-yloxymethyl, 4-chlorophenyl C=O (1678), –C–O (1136)
  • Comparison :
    • Thiadiazoles (e.g., 5e) exhibit higher melting points (132–170°C) due to rigid aromatic systems, whereas triazoles (e.g., 6a–m) prioritize hydrogen bonding (–NH groups) .
    • The target compound’s methoxyethyl side chain may reduce crystallinity compared to rigid phenylacetamides in 6a–m.

Benzimidazole and Benzothiazole Derivatives

Key Compounds (–9):

2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) :

  • Alkoxybenzothiazole derivatives showed anticonvulsant activity (MES model ED₅₀ = 12–38 mg/kg), suggesting sulfur-linked heterocycles enhance CNS penetration .
  • The target compound’s imidazole may offer similar bioactivity but with distinct pharmacokinetics due to the hydroxymethyl group.

2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides (1–20) :

  • Synthesized via benzoylation of thioacetamides ().
  • The target compound’s naphthalenylmethyl group could provide stronger π-π interactions than benzoyl substituents .

Functional Group Analysis

Substituent Effects:

  • Hydroxymethyl vs. Ethoxy/Methylthio :
    • Hydroxymethyl (–CH₂OH) increases hydrophilicity and hydrogen-bonding capacity compared to lipophilic groups (e.g., –SCH₃ in 5f, ) .
  • Naphthalenylmethyl Thioether vs. Aryloxy: Naphthalene’s extended aromatic system may enhance binding to hydrophobic pockets versus smaller aryloxy groups (e.g., 2-methoxyphenoxy in 5k, ) .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?

Q. What spectroscopic and analytical methods are used to confirm its structure and purity?

Structural confirmation relies on:

  • ¹H/¹³C NMR: Assigns proton environments (e.g., naphthalene methylene protons at δ 5.46 ppm) and carbon backbone .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at 1671–1682 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₅O₄: 404.1359; found: 404.1348) .
  • Elemental Analysis: Confirms purity (>95%) by matching experimental and theoretical C/H/N/S values .

Q. How is biological activity screening typically designed for this compound?

  • In vitro assays: Test enzyme inhibition (e.g., COX-1/2) or receptor binding using dose-response curves (IC₅₀ values) .
  • Cell-based studies: Evaluate cytotoxicity (e.g., MTT assay) and selectivity against cancer vs. normal cell lines .
  • Control compounds: Include structural analogs (e.g., varying aryl substituents) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF) for imidazole alkylation to enhance solubility .
  • Catalyst Alternatives: Compare Cu(I) catalysts (e.g., CuSO₄·ascorbate vs. Cu(OAc)₂) for cycloaddition efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 8 hours to 30 minutes) while maintaining yield .

Case Study: Replacing ethanol with DMF increased alkylation yield from 65% to 82% .

Q. How can contradictory bioactivity data across studies be resolved?

  • SAR Analysis: Compare substituent effects (e.g., electron-withdrawing nitro groups vs. methoxy groups) on IC₅₀ values .
  • Docking Studies: Use molecular modeling (e.g., AutoDock Vina) to explain why 9c binds stronger to COX-2 (ΔG = -8.2 kcal/mol) than 9d .
  • Meta-Analysis: Aggregate data from analogs (e.g., thiazole vs. triazole derivatives) to identify consistent trends .

Q. What computational methods predict this compound’s pharmacokinetics and toxicity?

  • ADMET Prediction: Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Toxicity Profiling: Use ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) .
  • Dynamics Simulations: MD simulations (e.g., GROMACS) evaluate stability in biological membranes .

Q. How are derivatives synthesized to explore structure-activity relationships (SAR)?

  • Heterocyclic Modifications: Introduce thiadiazole or pyrazole rings via cyclocondensation with hydrazonyl chlorides .
  • Functional Group Swaps: Replace methoxyethyl with thiomorpholine to alter solubility and binding .
  • Case Example: Ethyl-to-methyl substitution in acetamide side chains reduced IC₅₀ from >1000 µg/mL to 1.61 µg/mL .

Methodological Notes

  • Data Consistency: Cross-referenced spectral data (e.g., NMR δ values) from multiple studies .
  • Advanced Tools: Cited docking (AutoDock) and dynamics (GROMACS) for mechanistic insights .

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